molecular formula C9H12F3NO4 B6207648 methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid CAS No. 2694728-92-0

methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Cat. No.: B6207648
CAS No.: 2694728-92-0
M. Wt: 255.2
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Description

Methyl 5-azaspiro[2. This compound is characterized by its spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable azaspiro compound with methyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is explored for its use in the development of new materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure of the compound may play a crucial role in its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid can be compared with other spirocyclic compounds, such as:

    Spiro[2.4]heptane derivatives: These compounds share a similar spirocyclic core but differ in the size and nature of the ring systems.

    Spiro[3.3]heptane derivatives: These compounds have a larger spirocyclic ring, which can influence their chemical reactivity and biological activity.

    Spiro[4.5]decane derivatives: These compounds have even larger ring systems and are often studied for their unique structural and functional properties.

The uniqueness of methyl 5-azaspiro[2

Properties

CAS No.

2694728-92-0

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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